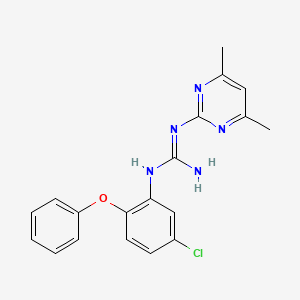

N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Beschreibung

N-(5-Chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a substituted guanidine derivative featuring a 5-chloro-2-phenoxyphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Guanidines are known for diverse biological activities, including anticancer, herbicidal, and enzyme inhibitory properties, often modulated by substituents on the aromatic rings . This article compares the target compound with structurally similar guanidine derivatives, focusing on synthesis, structural features, and bioactivity.

Eigenschaften

IUPAC Name |

1-(5-chloro-2-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O/c1-12-10-13(2)23-19(22-12)25-18(21)24-16-11-14(20)8-9-17(16)26-15-6-4-3-5-7-15/h3-11H,1-2H3,(H3,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLCGUQMHLPIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-chloro-2-phenoxyphenylamine and 4,6-dimethylpyrimidine-2-amine.

Formation of Guanidine Intermediate: The amines are reacted with a suitable guanidine precursor, such as cyanamide or thiourea, under basic conditions to form the guanidine intermediate.

Coupling Reaction: The guanidine intermediate is then coupled with the chlorinated phenoxyphenyl group under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorinated phenoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes affected by the compound.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The target compound shares the N,N′-disubstituted guanidine core with analogs but differs in substituents:

- Aromatic Group: The 5-chloro-2-phenoxyphenyl substituent combines a chlorine atom and a phenoxy group, enhancing lipophilicity compared to simpler halogenated phenyl groups (e.g., 3-chlorophenyl in or 4-bromophenyl in ).

- Pyrimidine Group : The 4,6-dimethylpyrimidin-2-yl group is common in analogs (e.g., ZINC69391 in ), contributing to hydrogen bonding and π-stacking interactions .

Table 1: Molecular Properties of Selected Guanidine Derivatives

*Calculated based on substituents.

Anticancer and Anti-Metastatic Activity

Herbicidal Activity

- N-(4,6-Dimethylpyrimidin-2-yl) Thiourea () : Shows 82.8–84.3% inhibition against weeds at 100 mg/L. The thiourea bridge and pyrimidine group are critical for activity.

Solid-State Structural Analysis

X-ray studies () reveal that substituents influence tautomerism and hydrogen bonding:

Biologische Aktivität

N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic compound belonging to the class of guanidines, characterized by its unique structural features that confer distinct biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN5O, with a molecular weight of approximately 367.8 g/mol . The compound features a chlorinated phenoxyphenyl group and a dimethylpyrimidinyl group attached to the guanidine moiety, which is crucial for its biological activity.

The mechanism of action of this compound involves interaction with specific molecular targets in biological systems:

Molecular Targets:

- Enzymes and receptors that the compound binds to or modulates.

- Potential pathways include signaling cascades and metabolic processes relevant to cancer cell proliferation and survival.

Biological Pathways:

Research indicates that this compound may influence various signaling pathways involved in cell growth and apoptosis. In vitro studies suggest that it may act as an antitumor agent by inducing apoptosis in cancer cells through modulation of these pathways .

Antitumor Activity

Numerous studies have evaluated the antitumor potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 1.47 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic Cancer) | 0.76 | Disruption of DNA duplication machinery |

These findings indicate that the compound exhibits significant cytotoxicity at sub-micromolar concentrations, comparable to established chemotherapeutics like doxorubicin .

Comparative Analysis

When compared to similar compounds, such as N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea and N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea, this compound demonstrates unique properties due to its specific functional groups. This uniqueness may contribute to its higher binding affinity and selectivity towards cancer-related targets .

Study 1: In Vitro Evaluation

A study conducted on MCF-7 and HeLa cell lines showed that this compound significantly induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in apoptotic markers when treated with the compound .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the antitumor effects revealed that the compound interferes with the cell cycle progression and promotes apoptosis through mitochondrial pathways. These findings suggest potential applications in targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine?

- Methodological Answer : A common approach involves condensation reactions between substituted phenylguanidine and pyrimidinyl precursors. For example, thiourea intermediates (e.g., S12 in ) can be oxidized with NaClO₂ in aqueous NH₃/DMF at 80°C to yield guanidine derivatives. Purification typically involves ice-water precipitation followed by vacuum drying . Solvent selection (e.g., ethanol reflux for 3 hours) and stoichiometric ratios (1:1 molar equivalents) are critical for optimizing yields. Column chromatography with chloroform/acetone (1:5 v/v) may resolve impurities, as demonstrated in analogous acetamide syntheses .

Q. How can crystallographic techniques validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robustness in handling small-molecule data . Crystallize the compound via slow evaporation of a chloroform-acetone mixture (1:5 v/v) . For visualization, employ ORTEP-III with a graphical interface (WinGX suite) to generate thermal ellipsoid plots, ensuring accurate bond-length and angle measurements . Assign hydrogen atoms geometrically (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and refine isotropically .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- Ventilation : Ensure fume hoods are operational during synthesis to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment due to electrostatic risks .

- Spill Management : Contain spills with dry sand or chemical-resistant absorbents. Avoid environmental release .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .

Advanced Research Questions

Q. How can researchers investigate the biological targets and mechanisms of action for this compound?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Rac1 or RAS GTPases, as seen in structurally related inhibitors like ZINC69391 .

- In Vitro Assays : Conduct MTT assays on cancer cell lines (e.g., F3II murine carcinoma) to assess anti-proliferative activity. Compare IC₅₀ values to known standards .

- Western Blotting : Evaluate downstream signaling (e.g., MAPK/AKT pathways) post-treatment to confirm target engagement .

Q. How should conflicting data on synthesis yields or biological activity be resolved?

- Methodological Answer :

- Parameter Optimization : Re-examine reaction conditions (e.g., temperature, solvent polarity). achieved 35% yield using DMF at 80°C, while used dioxane at 90°C, suggesting solvent-dependent efficiency .

- Analytical Cross-Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS (M+1)+ ion tracking .

- Biological Replicates : Perform dose-response curves in triplicate to account for variability in cell-based assays .

Q. What experimental design considerations are critical for in vivo studies?

- Methodological Answer :

- Model Selection : Use BALB/c mice with xenografted tumors (e.g., F3II cells) to evaluate metastatic suppression, as done for ZINC69391 .

- Dosing : Administer intraperitoneally (25 mg/kg) daily for 14 days. Monitor body weight and organ toxicity .

- Endpoint Analysis : Quantify lung metastatic colonies via histopathology and compare to controls using ANOVA with Tukey’s post-hoc test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.